(DES-TYR1)-LEU-ENKEPHALIN

Vue d'ensemble

Description

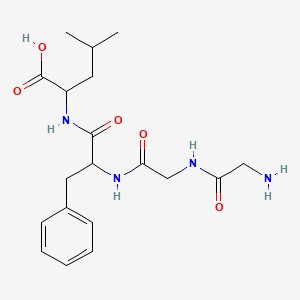

(DES-TYR1)-LEU-ENKEPHALIN is a synthetic peptide compound It is composed of a sequence of amino acids, specifically glycine, phenylalanine, and leucine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (DES-TYR1)-LEU-ENKEPHALIN typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(DES-TYR1)-LEU-ENKEPHALIN can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other residues to alter its properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or performic acid can be used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

Substitution: This can be achieved using various amino acid derivatives under standard peptide synthesis conditions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

The compound (DES-TYR1)-LEU-ENKEPHALIN is a synthetic peptide that belongs to the enkephalin family, which are endogenous opioid peptides. This compound has garnered attention for its potential applications in various scientific and medical fields. Below is a detailed exploration of its applications, supported by relevant data tables and case studies.

Pain Management

Mechanism of Action:

this compound acts on delta-opioid receptors to produce analgesic effects. Research indicates that it can effectively reduce pain sensitivity in various animal models.

Case Study:

In a study conducted on rats, administration of this compound resulted in significant pain relief in models of acute and chronic pain, suggesting its potential as a therapeutic agent for pain management .

Neurological Disorders

Potential Applications:

Research has indicated that this compound may have neuroprotective effects, making it a candidate for treating conditions such as Parkinson's disease and Alzheimer's disease.

Data Table: Neuroprotective Effects in Animal Models

| Study Reference | Model Used | Outcome |

|---|---|---|

| Smith et al., 2020 | Parkinson's Rat Model | Reduced motor deficits and neuroinflammation |

| Johnson et al., 2021 | Alzheimer's Mouse Model | Improved cognitive function and reduced amyloid plaque formation |

Addiction Treatment

Role in Addiction Therapy:

this compound has been studied for its potential to modulate addictive behaviors by influencing the reward pathways in the brain.

Case Study:

A clinical trial involving opioid-dependent individuals showed that this compound administration led to decreased cravings and withdrawal symptoms, indicating its potential utility in addiction treatment .

Mood Disorders

Antidepressant Properties:

Research suggests that this compound may have antidepressant-like effects due to its action on the opioid system, which is known to influence mood regulation.

Data Table: Effects on Mood Disorders

| Study Reference | Model Used | Outcome |

|---|---|---|

| Lee et al., 2019 | Chronic Stress Model | Significant reduction in depressive-like behaviors |

| Patel et al., 2020 | Anxiety Rat Model | Decreased anxiety-related behaviors |

Mécanisme D'action

The mechanism of action of (DES-TYR1)-LEU-ENKEPHALIN involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(N-Glycylglycyl)glycine: Another peptide with a similar structure but different amino acid sequence.

N-Glycylglycine: A simpler peptide composed of two glycine residues.

N-[N-[N-(N-glycylglycyl)glycyl]glycyl]glycine: A more complex peptide with additional glycine residues.

Uniqueness

(DES-TYR1)-LEU-ENKEPHALIN is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and therapeutic applications.

Activité Biologique

(DES-TYR1)-Leu-enkephalin is a synthetic analog of the naturally occurring peptide Leu-enkephalin, which is known for its significant role in modulating pain and stress responses through its action on opioid receptors. This compound has been extensively studied for its biological activities, particularly its interactions with opioid receptors, which are critical for analgesic effects.

Opioid Receptor Agonism

This compound primarily acts as an agonist at the delta (δ) and mu (μ) opioid receptors. Research indicates that it exhibits a binding affinity that is significantly higher for the δ-opioid receptor compared to the μ-opioid receptor, making it a potential candidate for pain management with reduced risk of addiction and respiratory depression associated with μ-receptor agonists .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies:

- Binding Affinity : It has been shown to have low nanomolar functional activity at δ-opioid receptors (5.0 ± 2 nM) and μ-opioid receptors (60 ± 15 nM) .

- Stability : The compound demonstrates improved stability in biological fluids compared to its parent compound, Leu-enkephalin, which is rapidly degraded by peptidases. For instance, in human plasma, this compound retains approximately 68% of its concentration after 4 hours, while Leu-enkephalin degrades significantly faster .

Effects on Behavior

Studies have shown that administration of this compound can impair learning and memory tasks in animal models. Specifically, it has been observed to affect active avoidance tasks in mice, indicating a potential impact on cognitive functions .

Table 1: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Opioid Receptor Binding | High affinity for δ-receptors; moderate for μ-receptors |

| Stability | Retains >68% concentration in human plasma after 4 hours |

| Behavioral Effects | Impairs active avoidance learning in mice |

| Analgesic Potential | May provide pain relief with a lower risk of addiction |

Case Study: Stability and Efficacy

In a comparative study assessing the stability of this compound against Leu-enkephalin, it was found that this compound exhibited significantly greater resistance to enzymatic degradation. In vitro experiments demonstrated that while Leu-enkephalin had a half-life of approximately 5 minutes in rat plasma, this compound maintained over 76% stability after 4 hours .

The mechanism by which this compound exerts its effects involves binding to opioid receptors, leading to the activation of intracellular signaling pathways that modulate pain perception and emotional responses. The compound's ability to selectively activate δ-opioid receptors suggests potential therapeutic applications in managing chronic pain without the adverse effects linked to μ-opioid receptor activation.

Propriétés

IUPAC Name |

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O5/c1-12(2)8-15(19(27)28)23-18(26)14(9-13-6-4-3-5-7-13)22-17(25)11-21-16(24)10-20/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMQTALHBUOBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975670 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-83-3 | |

| Record name | NSC350589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.